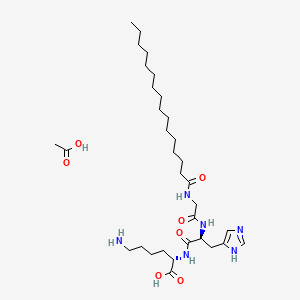

palmitoyl-Gly-His-Lys-OH.CH3CO2H

CAS No.:

Cat. No.: VC16547802

Molecular Formula: C32H58N6O7

Molecular Weight: 638.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H58N6O7 |

|---|---|

| Molecular Weight | 638.8 g/mol |

| IUPAC Name | acetic acid;(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

| Standard InChI | InChI=1S/C30H54N6O5.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31;1-2(3)4/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41);1H3,(H,3,4)/t25-,26-;/m0./s1 |

| Standard InChI Key | FCLHTRNUQAILFR-CCQIZPNASA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O.CC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O.CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

The structural backbone of palmitoyl-Gly-His-Lys-OH·CH3CO2H consists of three key components:

-

Palmitic acid (C16H32O2): A saturated fatty acid attached via an amide bond to the terminal glycine residue.

-

Gly-His-Lys (GHK) tripeptide: A naturally occurring peptide sequence with a strong affinity for copper(II) ions .

-

Acetic acid (CH3CO2H): Serves as a counterion to stabilize the peptide in solution.

Table 1: Physicochemical Characteristics

The palmitoyl modification enhances the peptide’s lipophilicity, enabling better penetration through biological membranes . Meanwhile, the acetate salt form improves solubility in cosmetic and pharmaceutical formulations.

Synthesis and Production

Palmitoyl-Gly-His-Lys-OH·CH3CO2H is synthesized via solid-phase peptide synthesis (SPPS), a method widely used for producing high-purity (>97%) peptides . Key steps include:

-

Palmitoylation: Coupling palmitic acid to the N-terminal glycine residue using carbodiimide-based reagents.

-

Peptide Chain Elongation: Sequential addition of histidine and lysine residues under controlled conditions.

-

Acetylation: Introduction of the acetic acid counterion during purification to stabilize the final product .

Industrial-scale production adheres to Good Manufacturing Practices (GMP), with impurities such as residual solvents monitored to ensure compliance with cosmetic and biomedical standards .

Biological Activities and Mechanisms

Copper Chelation and Antioxidant Effects

The GHK sequence exhibits a high binding affinity for copper(II) ions ( M), forming stable complexes that regulate cellular copper uptake . This property is critical for:

-

Antioxidant Defense: Neutralizing reactive oxygen species (ROS) generated during lipid peroxidation .

-

Collagen Synthesis: Copper-dependent enzymes like lysyl oxidase require GHK-copper complexes to crosslink collagen fibrils .

Stimulation of Extracellular Matrix (ECM) Components

In vitro studies demonstrate that palmitoyl-Gly-His-Lys-OH·CH3CO2H increases collagen synthesis by up to 119% in human dermal fibroblasts . Comparative data from Matrixyl™ 3000, a commercial formulation containing this peptide, show synergistic effects when combined with other ECM-stimulating agents .

In Vivo Pharmacokinetics

Animal studies reveal rapid degradation of the peptide in plasma. After intravenous administration in rats, the parent compound is undetectable within 60 minutes, metabolized into smaller fragments like L-histidyl-L-lysine . This short half-life necessitates topical delivery in cosmetic applications to maximize local efficacy .

Applications in Cosmetics and Biomedicine

Anti-Aging Skincare

Palmitoyl-Gly-His-Lys-OH·CH3CO2H is a cornerstone ingredient in anti-aging products due to its dual action:

-

Wrinkle Reduction: Enhances collagen and elastin production .

-

Skin Barrier Repair: Stimulates hyaluronic acid synthesis by up to 30%, improving hydration .

Wound Healing

Challenges and Future Directions

Despite its promising applications, limitations persist:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume